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In AML, mutant FLT3 (including Internal Tandem Duplication, ITD) exhibits constitutive, ligand-
independent activity, providing a survival and proliferative advantage to leukemic cells [1]. TTT-3002

directly targets this aberrant signaling.

e Direct FLT3 Inhibition: TTT-3002 potently inhibits FLT3 autophosphorylation. In human FLT3/ITD
mutant leukemia cell lines, the half maximal inhibitory concentration (ICso) for this effect ranges from
100 to 250 picomolar (pM) [1].

e Downstream Pathway Suppression: The constitutive activation of mutant FLT3 stimulates several
critical downstream signaling cascades. TTT-3002 treatment effectively inhibits phosphorylation (and
thus activation) of these key proteins [1]:

o STATS: A transcription factor that promotes cell survival and proliferation.
o AKT: A central node in the PI3K/AKT pathway, which inhibits apoptosis and supports growth.
o MAPKIERK: A pathway that drives cellular proliferation.

The diagram below illustrates how TTT-3002 targets this signaling network.
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TTT-3002 inhibits constitutively active mutant FLT3, blocking downstream pro-survival signaling.

Quantitative Activity and Experimental Data

TTT-3002 demonstrates exceptional potency in preclinical models, as summarized in the tables below.

Table 1: In Vitro Cellular Activity of TTT-3002 in FLT3/ITD Mutant Cell Lines [1]

Assay Type Cellular Process Measured ICso0 Value (pM)
FLT3 Autophosphorylation Inhibition FLT3 enzyme activity 100 - 250 pM
Cell Proliferation Inhibition (MTT assay) Overall cell growth 490 - 920 pM
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Table 2: In Vivo Efficacy of TTT-3002 in Mouse Models of FLT3/ITD AML [1]

Model Type

Treatment Dose &
Regimen

Key Experimental Findings

Ba/F3-ITD Luc
transplantation

NUP98-HOXD13
(NHD13)/ITD BM
transplantation

6 mg/kg, twice daily,
orally, for 2-4 weeks

6 mg/kg, twice daily,
orally

Key Experimental Protocols

Significant improvement in survival; reduced
tumor burden as measured by bioluminescent
imaging.

Significant improvement in survival; reduced white
blood cell counts and spleen weight (a measure of
tumor burden).

The robust data for TTT-3002 were generated using standard, rigorous biochemical and cellular techniques.

Table 3: Core Methodologies for Evaluating TTT-3002 [1]

Method

Application in TTT-3002
Research

Key Procedural Details

Western Blotting
(Immunoblotting)

Cell
Proliferation/Viability
Assays (MTT)

In Vivo Transplantation
Models

Analyze phosphorylation
(activation) of FLT3,
STAT5, AKT, and
MAPK/ERK.

Determine ICso for
inhibition of cell growth.

Evaluate drug efficacy in
a live animal.

Cells cultured with inhibitor; proteins
extracted; FLT3 immunoprecipitated; proteins
separated by gel electrophoresis, transferred
to membrane, probed with specific antibodies.

Cells seeded with/without inhibitor; metabolic
activity measured colorimetrically after 24-72
hours; ICso calculated relative to control.

FLT3/ITD mutant cells transplanted into mice;
drug administered via oral gavage;
engraftment/disease progression monitored
via blood counts, imaging, and survival.
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Application in TTT-3002
Method PP Key Procedural Details
Research

Primary Patient Sample  Test drug efficacy against  Mononuclear cells isolated from patient bone

Cytotoxicity human AML blasts. marrow or blood; cells cultured with TTT-3002;
cytotoxicity measured via apoptosis assays or
colony-forming unit (CFU) assays.

The following workflow outlines the major experimental phases cited in the preclinical evaluation of TTT-

3002.
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Sequential workflow for preclinical evaluation of TTT-3002, from cellular assays to human samples.

Research Considerations and Combination Strategies

A significant challenge for staurosporine-derived FLT3 TKIs like TTT-3002 is plasma protein binding,
primarily by Alpha-1-acid glycoprotein (AGP) [2].

¢ Impact of AGP: The presence of human AGP can significantly reduce the anti-leukemic activity of
TTT-3002 in cell-based assays, increasing the observed ICso [2].

¢ Potential Solution: Research indicates that mifepristone, which has a high affinity for AGP, can be
used in combination to "displace" TTT-3002, restoring its potency despite the presence of the plasma
protein [2]. This suggests a viable combinatorial strategy to overcome this pharmacokinetic hurdle in
a clinical setting.

Conclusion for Researchers

TTT-3002 stands out in preclinical studies for its picomolar potency against FLT3/ITD and resistant

FLT3/D835Y mutations, its efficacy in reducing tumor burden and improving survival in vivo, and its
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selective cytotoxicity toward mutant cells while sparing normal hematopoietic progenitors [1]. Future
development should address the challenge of plasma protein binding to translate this exceptional preclinical

potential into clinical success [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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